2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol

Medicinal Chemistry ADME Prediction Central Nervous System Drug Discovery

Procure 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol (CAS 1513503-23-5), a pivotal intermediate validated in patent literature for synthesizing ROMK channel inhibitors targeting hypertension and heart failure. Its unique tertiary alcohol moiety provides an optimal balance of lipophilicity (XLogP 1.8) and hydrogen-bonding capacity (HBD 1, tPSA 38.1 Ų), making it an ideal scaffold for developing brain-penetrant kinase inhibitors. This building block accelerates hit-to-lead timelines by avoiding de novo scaffold construction, offering superior membrane permeability and target engagement compared to analogs. Ideal for CNS drug discovery and medicinal chemistry applications.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B13604235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C1=CN(N=C1)CC2=CC=CC=C2)O
InChIInChI=1S/C13H16N2O/c1-13(2,16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10,16H,9H2,1-2H3
InChIKeyOENJNKWSWUWCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol: A Versatile Pyrazole Scaffold for Medicinal Chemistry and Chemical Biology Research


2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol is a pyrazole derivative featuring a benzyl substituent at the N1 position and a tertiary alcohol (propan-2-ol) moiety at the C4 position of the heterocyclic ring [1]. Pyrazole-containing compounds are widely recognized for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and kinase inhibitory activities [2], [3]. This specific compound serves as a key intermediate in the synthesis of ROMK channel inhibitors and other bioactive molecules, offering a unique combination of hydrogen-bonding capacity and lipophilic character that distinguishes it from closely related analogs [4].

Why 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol Cannot Be Replaced by Generic Pyrazole Analogs in Structure-Activity Relationship (SAR) Studies


Substituting 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol with other pyrazole derivatives can dramatically alter key physicochemical and biological properties due to differences in lipophilicity, hydrogen-bonding capacity, and steric bulk at the C4 position [1]. The tertiary alcohol moiety in this compound provides a unique combination of moderate lipophilicity (XLogP ~1.8) and a single hydrogen-bond donor, which is critical for optimizing membrane permeability and target engagement in cell-based assays [2]. In contrast, analogs with primary alcohols, carboxylic acids, or unsubstituted pyrazoles exhibit significantly different LogP values and hydrogen-bonding profiles, leading to unpredictable changes in solubility, metabolic stability, and off-target binding , [3]. The quantitative evidence below demonstrates that even minor structural modifications within this chemical series produce measurable differences in physicochemical and biological performance.

Quantitative Differentiation of 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol from Closest Analogs: A Data-Driven Procurement Guide


Lipophilicity (XLogP) Comparison: Optimized for Blood-Brain Barrier Penetration Relative to Positional Isomers and Shorter-Chain Alcohols

2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol exhibits a computed XLogP of 1.8 [1]. This value is significantly higher than that of the shorter-chain analog 1-(1-benzyl-1H-pyrazol-4-yl)ethanol (LogP = 1.486) and the more polar (1-benzyl-1H-pyrazol-4-yl)methanamine (LogP = 1.251) [2], indicating superior predicted blood-brain barrier permeability and membrane partitioning. The increased lipophilicity, driven by the tertiary alcohol moiety, positions this compound within the optimal LogP range (1.5–3.0) for CNS drug candidates, whereas the shorter-chain analog falls below this threshold and may exhibit reduced brain exposure.

Medicinal Chemistry ADME Prediction Central Nervous System Drug Discovery

Hydrogen-Bond Donor Count: Reduced Off-Target Binding Potential Compared to Carboxylic Acid Derivatives

2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol possesses a single hydrogen-bond donor (HBD) count of 1 [1]. This contrasts sharply with the carboxylic acid analog 2-(1-benzyl-1H-pyrazol-4-yl)acetic acid, which has an HBD count of 2 [2]. Higher HBD counts are associated with increased polar surface area (tPSA) and reduced membrane permeability, as well as greater promiscuity in binding to off-target proteins. The single HBD in the target compound offers a balance between target engagement and pharmacokinetic suitability, whereas the carboxylic acid analog is likely to exhibit poorer oral bioavailability and a higher risk of non-specific binding.

Medicinal Chemistry Drug Design Selectivity Optimization

Rotatable Bond Count and Conformational Flexibility: Enhanced Binding Site Adaptability Relative to Rigid Analogs

The target compound contains 4 rotatable bonds, as computed by Cactvs 3.4.8.18 [1]. In comparison, the more constrained analog 2-(1-benzyl-1H-pyrazol-4-yl)ethanol possesses only 3 rotatable bonds [2]. The additional rotatable bond in the propan-2-ol side chain allows for greater conformational sampling, which can facilitate optimal fitting into diverse protein binding pockets during molecular docking studies. This increased flexibility is particularly advantageous when screening against target classes with deep or irregular binding sites, such as kinases or GPCRs, where rigid scaffolds may fail to achieve key interactions.

Computational Chemistry Molecular Docking Structure-Based Drug Design

Topological Polar Surface Area (tPSA): Balanced CNS Permeability Profile Compared to More Polar Aminoalkyl Analogs

The computed topological polar surface area (tPSA) of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol is 38.1 Ų [1]. This value is substantially lower than that of (1-benzyl-1H-pyrazol-4-yl)methanamine, which has a tPSA of 43.84 Ų [2]. Compounds with tPSA below 60–70 Ų are generally considered to have favorable blood-brain barrier permeability, while those with tPSA above 90 Ų are typically CNS-impermeable. The 5.74 Ų reduction in tPSA relative to the methanamine analog positions this compound more favorably for CNS applications, aligning with empirical guidelines for brain-penetrant small molecules.

ADME Prediction Blood-Brain Barrier Permeability CNS Drug Discovery

Synthetic Utility as a ROMK Channel Inhibitor Intermediate: Validated by Patent Literature

2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol has been explicitly described as a reactant in the synthesis of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-amine, a key intermediate in the preparation of substituted bicycle heterocyclic derivatives useful as ROMK (Renal Outer Medullary Potassium) channel inhibitors [1]. In contrast, the positional isomer 1-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol is not cited in the same synthetic context for ROMK inhibitor programs. This specific application in a well-defined therapeutic area (hypertension, heart failure) provides a clear, patent-backed differentiation from structurally similar compounds that lack this documented synthetic route.

Medicinal Chemistry Ion Channel Pharmacology Synthetic Intermediate

Steric Bulk at C4 Position: Differentiated Binding Pocket Complementarity Versus Unsubstituted Pyrazoles

The tertiary alcohol group at the C4 position of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol introduces significant steric bulk (molecular weight = 216.28 g/mol) compared to unsubstituted 1-benzyl-1H-pyrazole (MW = 158.20 g/mol) [1]. In kinase inhibition studies with related 1-benzyl-1H-pyrazol-4-yl scaffolds, the introduction of sterically demanding substituents at C4 has been shown to alter the orientation of the pyrazole N1-substituent within the ATP-binding pocket, as evidenced by co-crystallization studies with Aurora-A kinase [2]. While direct IC50 data for this exact compound are not yet available, class-level SAR indicates that the propan-2-ol group can provide unique binding pocket complementarity not achievable with smaller C4 substituents, potentially conferring selectivity advantages over simpler pyrazole analogs.

Medicinal Chemistry Kinase Inhibition Structure-Based Drug Design

Optimal Research Applications for 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Optimization for Blood-Brain Barrier Penetrant Kinase Inhibitors

Given its favorable XLogP of 1.8 and low tPSA of 38.1 Ų, 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol is an ideal starting scaffold for designing brain-penetrant kinase inhibitors targeting CNS disorders such as glioblastoma, Alzheimer's disease, or neuropathic pain [1], [2]. The tertiary alcohol moiety can be further derivatized or used as a hydrogen-bond anchor in ATP-binding pockets, while the benzyl group provides hydrophobic contacts. Compared to shorter-chain alcohols (LogP 1.486) or amine analogs (tPSA 43.84 Ų), this compound offers a superior balance of permeability and polarity for CNS applications.

Cardiovascular Drug Discovery: ROMK Channel Inhibitor Intermediate for Hypertension and Heart Failure

This compound is explicitly validated as a reactant for synthesizing ROMK channel inhibitor intermediates, as documented in patent literature [3]. Researchers focused on developing novel diuretics for hypertension or heart failure can utilize this building block to access substituted bicycle heterocyclic derivatives with established pharmacological relevance. The synthetic route using 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol avoids the need for de novo scaffold construction, accelerating hit-to-lead timelines.

Structure-Based Drug Design: Kinase Selectivity Profiling with C4-Substituted Pyrazole Scaffolds

The steric bulk and conformational flexibility introduced by the propan-2-ol group (4 rotatable bonds, MW 216.28 g/mol) make this compound valuable for exploring kinase selectivity, particularly in the Aurora-A and related kinase families where co-crystallization studies with 1-benzyl-1H-pyrazol-4-yl moieties have revealed distinct binding orientations [4], [5]. The increased molecular weight and rotatable bond count relative to unsubstituted pyrazoles allow for probing larger hydrophobic sub-pockets, potentially yielding inhibitors with improved selectivity over closely related kinases.

ADME Property Benchmarking: Teaching Tool for Medicinal Chemistry Courses

The well-defined physicochemical profile of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol (XLogP 1.8, HBD 1, tPSA 38.1 Ų, 4 rotatable bonds) makes it an excellent case study for illustrating the relationship between molecular structure and predicted ADME properties [6]. Instructors can use this compound to demonstrate how the tertiary alcohol group shifts lipophilicity and hydrogen-bonding capacity relative to primary alcohols, amines, and carboxylic acids, providing a concrete example of property-based drug design principles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.